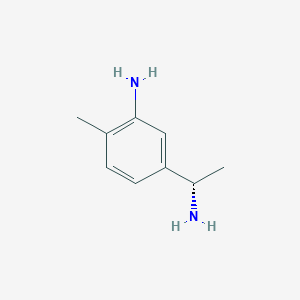

(S)-5-(1-aminoethyl)-2-methylaniline

Description

(S)-5-(1-Aminoethyl)-2-methylaniline is a chiral aromatic amine featuring a primary amino group on an ethyl side chain at the 5-position and a methyl group at the 2-position of the benzene ring. Its hydrochloride (C₉H₁₅ClN₂, MW 186.68 g/mol) and dihydrochloride (C₉H₁₆Cl₂N₂, MW 223.14 g/mol) salts are commonly used in research due to their enhanced solubility and stability . The compound’s stereochemistry (S-configuration) is critical for enantioselective interactions in pharmaceutical applications, such as chiral intermediates in drug synthesis .

Properties

IUPAC Name |

5-[(1S)-1-aminoethyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,10-11H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVZYIJAXIICPA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-aminoethyl)-2-methylaniline can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of 2-methylaniline, followed by catalytic hydrogenation to yield the desired amine. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-aminoethyl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted aromatic compounds.

Scientific Research Applications

(S)-5-(1-aminoethyl)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (S)-5-(1-aminoethyl)-2-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets. Additionally, the compound may undergo metabolic transformations that modulate its activity and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between (S)-5-(1-aminoethyl)-2-methylaniline and related aromatic amines are summarized below, with key distinctions in substituents, physicochemical properties, and applications.

Structural and Physicochemical Comparisons

Functional and Application Differences

Chirality and Reactivity: The (S)-enantiomer of 5-(1-aminoethyl)-2-methylaniline is distinct from non-chiral analogs like 5-chloro-2-methylaniline. Its stereochemistry enables selective binding in biological systems, making it valuable in asymmetric catalysis or drug development . In contrast, 5-[(dimethylamino)methyl]-2-methylaniline lacks chirality but offers enhanced lipophilicity due to its tertiary amine, favoring applications in hydrophobic environments .

Electronic Effects: Electron-withdrawing groups (e.g., Cl in 5-chloro-2-methylaniline) reduce basicity compared to the electron-donating aminoethyl group in the target compound. This impacts reactivity in electrophilic substitution reactions . The ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline introduces strong electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilicity at the amine .

Solubility and Stability: The hydrochloride and dihydrochloride salts of this compound exhibit higher aqueous solubility than neutral analogs like 2-methoxy-5-methylaniline, which is typically stored in acetonitrile . The dihydrochloride form (MW 223.14 g/mol) offers better stability for long-term storage compared to the mono-hydrochloride .

Biological Relevance: this compound’s primary amine facilitates salt formation with biological macromolecules, whereas 5-(ethylsulfonyl)-2-methoxyaniline is utilized as a pharmacophoric fragment in kinase inhibitors (e.g., VEGFR2) due to its sulfonyl moiety .

Research Findings and Trends

- Synthetic Utility : The target compound’s synthesis often involves chiral resolution or asymmetric catalysis, whereas derivatives like 5-chloro-2-methylaniline are synthesized via direct halogenation .

- Emerging Analogs : Compounds like 5-{2-azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline () introduce complex bicyclic frameworks, expanding applications in medicinal chemistry but increasing synthetic complexity.

Biological Activity

(S)-5-(1-aminoethyl)-2-methylaniline, also known as its dihydrochloride salt form, is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aromatic ring system with an aminoethyl side chain. This unique structure allows it to interact with various biological macromolecules, making it a candidate for drug discovery and development. The presence of the amine group enhances its ability to bind to metal ions and participate in various biochemical reactions, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound may modulate receptor activity, influencing pathways related to neurotransmission. Its pharmacological profile suggests potential applications in treating neurological disorders, although specific targets and mechanisms require further investigation .

Biological Activity Assessment

Biological activity is typically assessed through various bioassays that evaluate the compound's efficacy against specific biological targets. Some notable findings include:

- Neurotransmitter Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Dose-Dependent Effects : The compound's biological effects are dose-dependent, meaning that varying concentrations can lead to different outcomes in biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds due to its chiral nature and structural features. Below is a table summarizing some comparable compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | Antagonist for mGluR5 receptors |

| 4-Aminobenzyl alcohol | Simple amine structure | Antidepressant properties |

| 3-Amino-1-butanol | Aliphatic amine | Neuroprotective effects |

| This compound | Chiral compound with amino group | Potential modulator of neurotransmitter systems |

This table illustrates that while other compounds have specific activities, this compound's unique structure allows for a broader range of interactions within biological systems .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various contexts:

- Anticancer Potential : Research has explored the compound's potential as an anticancer agent through in vitro studies against various cancer cell lines. While specific IC50 values are not yet established for this compound alone, similar compounds have shown promising cytotoxicity against breast and prostate cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations suggest that this compound may bind effectively to target proteins involved in cancer progression, warranting further exploration into its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.